molecular formula C17H27ClN2O2 B262086 N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine

Numéro de catalogue B262086
Poids moléculaire: 326.9 g/mol
Clé InChI: FTEGBLSYOKUOTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine, also known as AG-205, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and clinical trials. The compound has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain, which can improve cognitive function and memory. This compound has also been shown to reduce the levels of inflammatory cytokines in the brain, which are implicated in the pathophysiology of various neurological and psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, which allows for precise modulation of this receptor's activity. The compound has also been extensively studied in animal models and clinical trials, which provides a wealth of data on its pharmacological properties and potential therapeutic applications.
However, this compound also has some limitations for lab experiments, including its relatively complex synthesis method and the need for specialized equipment and expertise to handle this compound safely. Additionally, the compound has not been extensively studied in human subjects, which limits our understanding of its safety and efficacy in clinical settings.

Orientations Futures

There are several future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine, including:
1. Further studies on the safety and efficacy of this compound in human subjects, particularly in the treatment of neurological and psychiatric disorders.
2. Development of new synthesis methods for this compound that are more efficient and cost-effective.
3. Exploration of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder.
4. Investigation of the underlying mechanisms of this compound's effects on neurotransmitter release and inflammation in the brain.
5. Development of new analogs of this compound with improved pharmacological properties and therapeutic potential.

Méthodes De Synthèse

The synthesis of N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine involves the reaction of 3-chloro-4,5-diethoxybenzyl chloride with N-(4-piperidinylmethyl)amine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the pure compound.

Applications De Recherche Scientifique

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia in clinical trials.

Propriétés

Formule moléculaire

C17H27ClN2O2

Poids moléculaire

326.9 g/mol

Nom IUPAC

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C17H27ClN2O2/c1-3-21-16-10-14(9-15(18)17(16)22-4-2)12-20-11-13-5-7-19-8-6-13/h9-10,13,19-20H,3-8,11-12H2,1-2H3

Clé InChI

FTEGBLSYOKUOTG-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCC2CCNCC2)Cl)OCC

SMILES canonique

CCOC1=C(C(=CC(=C1)CNCC2CCNCC2)Cl)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.